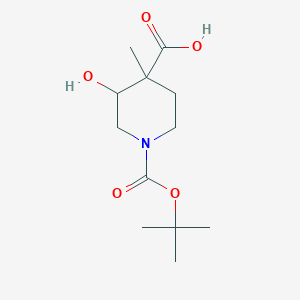

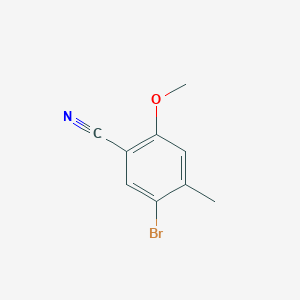

4-bromomethyl-N-propargyl-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Synthesis of Hybrid Compounds

Compounds containing bromomethyl and propargyl groups have been utilized in the design and synthesis of various hybrid molecules. For instance, urea-1,2,3-triazole-amide hybrids were synthesized via click reactions involving propargyl units, showing significant antimicrobial activity (Lal et al., 2020). Similarly, pyrazole-imidazole-triazole hybrids demonstrated excellent potency against fungi, highlighting the utility of these functional groups in developing antimicrobial agents (Punia et al., 2021).

Chiral Synthesis

The synthesis of chiral compounds utilizing bromomethyl and propargyl groups has been explored. One study described the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde to yield a product with high selectivity, underscoring the potential for creating chiral molecules for various applications (Talybov & Baghirli, 2020).

Biological Activities

Antimicrobial and Antifungal Evaluation

The antimicrobial and antifungal properties of related compounds have been a focus of research. Studies have shown that hybrids containing bromomethyl and propargyl moieties exhibit better activity against bacteria and fungi compared to their precursors, indicating their potential as antimicrobial and antifungal agents (Lal et al., 2020); (Punia et al., 2021).

Antidiabetic Agents

The sequential synthesis involving bromo-N-phenylacetamide derivatives led to the identification of compounds with significant antidiabetic potential, demonstrating the utility of these chemical groups in developing new therapeutic agents (Nazir et al., 2018).

Antifungal and Antibiofilm Activity

2-bromo-N-phenylacetamide demonstrated promising antifungal and antibiofilm activities against Cryptococcus neoformans, suggesting potential applications in treating fungal infections and preventing biofilm formation on medical devices (DE MELO et al., 2020).

Safety and Hazards

The safety data sheet for similar compounds indicates that they may be harmful if inhaled, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Orientations Futures

Propriétés

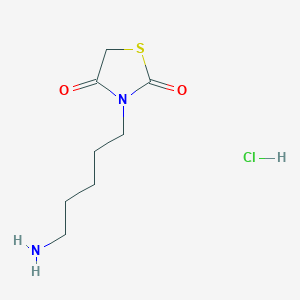

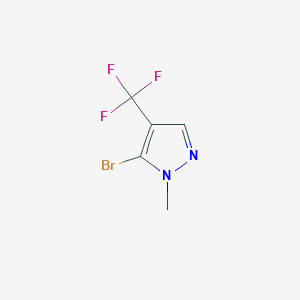

IUPAC Name |

2-[4-(bromomethyl)phenyl]-N-prop-2-ynylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-2-7-14-12(15)8-10-3-5-11(9-13)6-4-10/h1,3-6H,7-9H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBHDJDKPPHJAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CC1=CC=C(C=C1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)